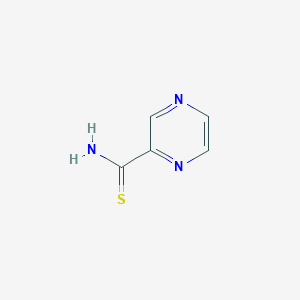

Pyrazine-2-carbothioamide

准备方法

合成路线和反应条件: 吡嗪-2-硫代甲酰胺的合成通常涉及吡嗪-2-羧酸与亚硫酰氯反应,生成相应的酰氯。 然后用胺处理该酰氯以生成吡嗪-2-甲酰胺 . 由于亚硫酰氯的毒性,已探索了其他方法,如山口反应。 该反应涉及使用 2,4,6-三氯苯甲酰氯作为山口试剂,以及 4-二甲基氨基吡啶和三乙胺 .

工业生产方法: 吡嗪-2-硫代甲酰胺的工业生产可以通过自动化的流动制备方法实现。 这涉及使用多步流动制备系统,该系统可以高效且可扩展地生产该化合物 .

化学反应分析

反应类型: 吡嗪-2-硫代甲酰胺经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成吡嗪-2-羧酸。

还原: 还原反应可以生成吡嗪-2-甲酰胺。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 卤代烷和酰氯等试剂用于取代反应.

主要产物:

氧化: 吡嗪-2-羧酸。

还原: 吡嗪-2-甲酰胺。

取代: 各种取代的吡嗪衍生物.

科学研究应用

Antimycobacterial Activity

Research has shown that pyrazine derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A study reported the synthesis of 5-alkylamino-N-phenylpyrazine-2-carboxamides, which demonstrated micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis H37Ra. For instance, compounds with a 5-(heptylamino) substituent showed an MIC of 0.78 µg/mL, indicating potent activity against this pathogen .

Antiviral Properties

Recent studies have focused on the antiviral potential of pyrazine derivatives against SARS-CoV-2. A series of pyrazine conjugates were synthesized and screened for their efficacy against the virus. Notably, compounds with IC50 values in the low millimolar range exhibited promising antiviral activity, suggesting that pyrazine derivatives could serve as potential therapeutic agents for COVID-19 .

Case Study 1: Antitubercular Agents

A comprehensive study explored the synthesis of substituted N-phenylpyrazine-2-carboxamides as potential antitubercular agents. The compounds were evaluated for their activity against multiple mycobacterial strains, with several candidates showing low cytotoxicity alongside effective inhibition .

| Compound Name | MIC (µg/mL) | Cytotoxicity (SI) |

|---|---|---|

| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | >20 |

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | >38 |

Case Study 2: Antiviral Activity Against SARS-CoV-2

In another study, microwave-assisted synthesis of pyrazine conjugates led to the identification of compounds with significant antiviral properties against SARS-CoV-2. The selectivity index of these compounds indicated enhanced efficacy compared to established antiviral drugs like Favipiravir .

| Compound ID | IC50 (mM) | CC50 (mM) | Selectivity Index |

|---|---|---|---|

| 12a | 0.2064 | 1.396 | 6.75 |

| 12i | 0.3638 | 1.142 | 3.14 |

作用机制

吡嗪-2-硫代甲酰胺的作用机制涉及其在细菌细胞内转化为吡嗪酸。 吡嗪酸在酸性 pH 值下破坏膜能量学并抑制膜转运功能,导致结核分枝杆菌死亡 . 该化合物专门靶向脂肪酸合酶 I (FAS I) 酶,该酶对于细菌生长和复制所需的脂肪酸的合成至关重要 .

类似化合物:

吡嗪酰胺: 一种重要的用于治疗结核病的一线药物,以其类似的作用机制和结构而闻名.

吡嗪-2-甲酰胺: 吡嗪-2-硫代甲酰胺的还原衍生物,用于类似的应用.

N-(4-氯苯基)吡嗪-2-甲酰胺: 一种具有增强抗结核活性的衍生物.

独特性: 吡嗪-2-硫代甲酰胺因其含硫结构而具有独特性,与含氧类似物相比,该结构赋予了独特的化学性质和生物活性。 它作为抗结核剂的潜力,特别是针对耐药菌株的潜力,突出了其在药物化学中的重要性 .

相似化合物的比较

Pyrazinamide: An important first-line drug for tuberculosis treatment, known for its similar mechanism of action and structure.

Pyrazine-2-carboxamide: A reduced derivative of Pyrazine-2-thio Carboxamide, used in similar applications.

N-(4-chlorophenyl)pyrazine-2-carboxamide: A derivative with enhanced antitubercular activity.

Uniqueness: Pyrazine-2-thio Carboxamide is unique due to its sulfur-containing structure, which imparts distinct chemical properties and biological activities compared to its oxygen-containing analogs. Its potential as an antituberculosis agent, particularly against drug-resistant strains, highlights its significance in medicinal chemistry .

生物活性

Pyrazine-2-carbothioamide is a derivative of pyrazine, a six-membered heterocyclic compound containing nitrogen. This compound has garnered attention for its diverse biological activities, including antibacterial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be structurally represented as follows:

The presence of the carbothioamide group enhances its reactivity and biological potential compared to other pyrazine derivatives.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown mycobacteriostatic and mycobacteriocidal activities in vitro, suggesting potential applications in treating infections caused by Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 6.25 | Mycobactericidal |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Antimycobacterial |

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazine derivatives. For example, compounds derived from pyrazine have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This compound exhibited IC50 values ranging from 0.13 to 0.19 µM against these cell lines, indicating potent inhibitory effects comparable to established chemotherapeutics .

Table 2: Anticancer Activity of Pyrazine Derivatives

Neuroprotective Effects

Neuroprotective properties have also been attributed to pyrazine derivatives. A study demonstrated that certain compounds could inhibit apoptosis in PC12 cells by modulating mitochondrial pathways, with EC50 values as low as 3.68 μM . The mechanism involves upregulating Bcl-2 and downregulating cytochrome-C expression.

Table 3: Neuroprotective Activity of Pyrazine Derivatives

| Compound | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | PC12 | 3.68 | Mitochondrial pathway inhibition |

Case Studies

- Antimycobacterial Evaluation : In a comparative study, pyrazine derivatives were tested against Mycobacterium tuberculosis strains. The results indicated that several compounds, including this compound, exhibited MIC values comparable to existing treatments like pyrazinamide .

- Anticancer Studies : A series of synthesized pyrazine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The most potent derivative showed significant inhibition of cell proliferation and induced apoptosis in BEL-7402 cells with an IC50 value of 10.74 µM .

- Neuroprotection in Oxidative Stress Models : Research involving oxidative stress models demonstrated that certain pyrazine derivatives could protect human endothelial cells from hydrogen peroxide-induced damage, highlighting their potential in neurodegenerative disease therapies .

属性

IUPAC Name |

pyrazine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIURPUMROGYCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196699 | |

| Record name | Pyrazinecarboxamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-72-2 | |

| Record name | 2-Pyrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinethiocarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopyrazinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazinecarboxamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINETHIOCARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI046KHA6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between the pyrazine derivatives studied in the research papers and what impact does this have on their activity against Mycobacterium tuberculosis ?

A: The research papers [, ] explore a range of pyrazine derivatives, focusing on modifications at the 6-position of the pyrazine ring. These modifications include various alkyl amino groups (6-RNH-), dialkylhydrazino groups (6-R2NNH-), alkoxy groups, and phenoxy groups. All derivatives were synthesized as pyrazine-2-carbothioamides. The studies aimed to evaluate how these structural changes influence the compounds' tuberculostatic activity.

Q2: What is the minimum inhibitory concentration (MIC) range observed for the pyrazine derivatives against Mycobacterium tuberculosis?

A: The research revealed a range of MIC values for the different pyrazine derivatives against Mycobacterium tuberculosis. * In one study [], pyrazine amidines and amidoximes displayed MIC values between 31.5 µg/cm3 and 2000 µg/cm3, indicating relatively weak activity. * Another study [] focusing on 6-alkyl amino and 6-dialkylhydrazino pyrazine-2-carbothioamides showed activity within the range of 15.6 µg/cm3 to 250 µg/cm3.

Q3: Were there any limitations or challenges encountered during the research on these pyrazine derivatives?

A: One significant challenge encountered was the lack of in vivo efficacy observed for the most promising compound identified in vitro []. This highlights a common hurdle in drug development, where promising in vitro activity does not always translate to success in animal models or clinical settings. Further research is necessary to understand the factors contributing to this discrepancy and to optimize the compounds for improved in vivo efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。